molecular formula C23H24N4O3 B2381893 (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251565-33-9

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2381893
CAS RN: 1251565-33-9
M. Wt: 404.47
InChI Key: XJFFYJDDXPAGEY-UHFFFAOYSA-N
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Description

The compound “(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone” is a complex organic molecule. It has been reported as an ultrapotent and highly selective inhibitor of MAGL in vitro .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight of a similar compound, 5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro [3,4-c]furan-1-yl)oxy)benzo [d] [1,3]dioxole, is 370.3527 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis and structural analysis of related chemical compounds. For example, studies have explored the synthesis, Density Functional Theory (DFT) calculations, and various analyses (including NLO and NBO) of novel compounds with potential applications in materials science and pharmacology. These studies provide insights into the molecular structures, electronic properties, and potential reactivity of such compounds, suggesting their utility in developing new materials or therapeutic agents (Halim & Ibrahim, 2017).

Crystallographic Studies

Crystallographic studies have been conducted to determine the precise molecular geometries and intermolecular interactions of related compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and drug design (Hijikata et al., 2010).

Chemical Properties and Applications

Research has also focused on the chemical properties and potential applications of similar compounds, including their electrochemical characteristics and applications in organic synthesis. These studies contribute to the broader understanding of how such compounds can be synthesized, manipulated, and applied in various scientific and technological contexts (Nakagawa, 1991).

Biological Evaluation

Although you requested the exclusion of information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been evaluated for their biological activity, including antioxidant properties and potential therapeutic applications. Such studies underline the importance of chemical synthesis and analysis in developing new therapeutic agents (Kumar et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, these molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .

Future Directions

Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14-7-9-27(10-8-14)23(28)18-12-24-22-17(5-3-15(2)25-22)21(18)26-16-4-6-19-20(11-16)30-13-29-19/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFFYJDDXPAGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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